molecular formula C8H6Br2O3 B085321 3,5-Dibromo-2-methoxybenzoic acid CAS No. 13130-23-9

3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321
CAS No.: 13130-23-9
M. Wt: 309.94 g/mol
InChI Key: GDGFGZWIQSUSAX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6Br2O3 . It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dibromo-2-methoxybenzoic acid typically involves the bromination of salicylaldehyde followed by methylation and oxidation. The general steps are as follows:

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

3,5-Dibromo-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can yield products like 3,5-dibromo-2-methoxybenzaldehyde.

    Reduction Products: Reduction can yield products like 3,5-dibromo-2-methoxybenzyl alcohol.

    Coupling Products: Biaryl compounds can be formed through coupling reactions.

Scientific Research Applications

Chemistry:

3,5-Dibromo-2-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.

Biology:

This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .

Comparison with Similar Compounds

  • 3,5-Dibromo-2-ethoxybenzoic acid
  • 3-Bromo-4,5-dimethoxybenzoic acid
  • 3,5-Dibromo-N-(2-(3,5-dibromo-2-methoxybenzoyl)amino)phenyl-2-methoxybenzamide
  • 3,5-Dibromo-N-(4-(3,5-dibromo-2-methoxybenzoyl)amino)phenyl-2-methoxybenzamide
  • 3,5-Diisopropyl-4-methoxybenzoic acid

Uniqueness:

3,5-Dibromo-2-methoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

3,5-dibromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFGZWIQSUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349167
Record name 3,5-dibromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-23-9
Record name 3,5-dibromo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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